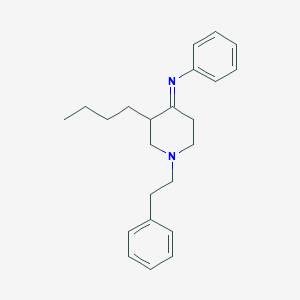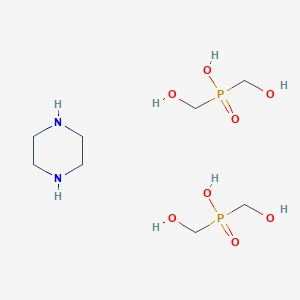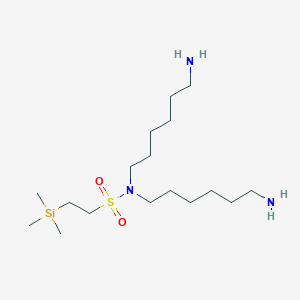![molecular formula C15H17F3N2 B12531673 4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile CAS No. 821776-43-6](/img/structure/B12531673.png)
4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile is an organic compound with a complex structure that includes a cyclopropylmethyl group, a propylamino group, and a trifluoromethyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with the preparation of the benzonitrile core, followed by the introduction of the trifluoromethyl group. The cyclopropylmethyl and propylamino groups are then added through a series of substitution reactions. Key reagents used in these steps include trifluoromethylating agents, cyclopropylmethyl halides, and propylamines. Reaction conditions often involve the use of catalysts, such as palladium or nickel complexes, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters. Safety measures are also critical due to the handling of reactive intermediates and hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile core, especially at positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The cyclopropylmethyl and propylamino groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: A simpler analog with similar trifluoromethyl and benzonitrile groups but lacking the cyclopropylmethyl and propylamino groups.
4-(Cyclopropylmethyl)amino-2-(trifluoromethyl)benzonitrile: Similar structure but with only one amino substituent.
4-(Propylamino)-2-(trifluoromethyl)benzonitrile: Similar structure but with only one amino substituent.
Uniqueness
4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
CAS No. |
821776-43-6 |
|---|---|
Molecular Formula |
C15H17F3N2 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
4-[cyclopropylmethyl(propyl)amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C15H17F3N2/c1-2-7-20(10-11-3-4-11)13-6-5-12(9-19)14(8-13)15(16,17)18/h5-6,8,11H,2-4,7,10H2,1H3 |
InChI Key |
DNVVWMKQNFSNMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1CC1)C2=CC(=C(C=C2)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


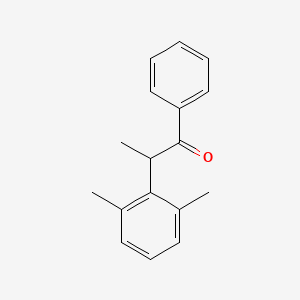
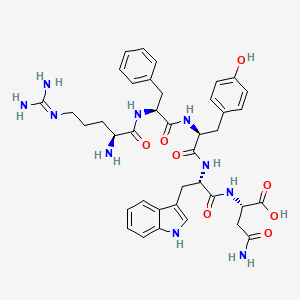
![1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12531598.png)
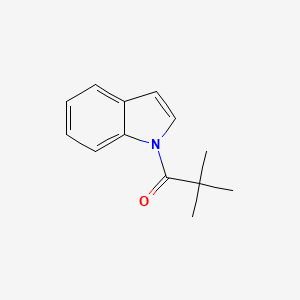
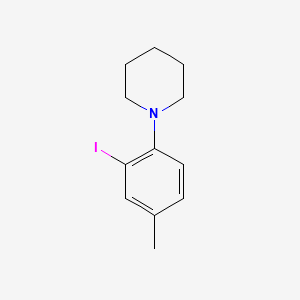

![3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531612.png)
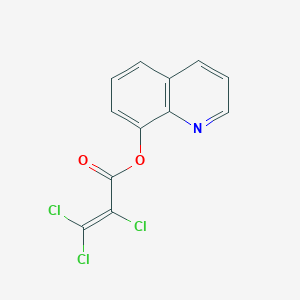
![Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate](/img/structure/B12531623.png)
